molecular formula C9H11BrO2 B13183325 (1S)-2-bromo-1-(2-methoxyphenyl)ethan-1-ol

(1S)-2-bromo-1-(2-methoxyphenyl)ethan-1-ol

Cat. No.: B13183325
M. Wt: 231.09 g/mol
InChI Key: FROJNSZKFGHHNR-MRVPVSSYSA-N
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Description

Significance of Chiral Halohydrins in Organic Synthesis

Halohydrins are bifunctional compounds that serve as highly valuable intermediates in organic synthesis. wikipedia.org Their utility stems from the presence of two reactive centers: a hydroxyl group and a halogen atom on vicinal carbons. chemistrysteps.com This arrangement allows for a variety of subsequent chemical transformations.

One of the most important reactions of halohydrins is their conversion into epoxides. fiveable.me In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide, which then undergoes an intramolecular SN2 reaction, displacing the adjacent halide to form a three-membered epoxide ring. wikipedia.orgchemistrysteps.com This cyclization is a cornerstone of synthetic chemistry, as epoxides are themselves versatile intermediates that can be opened by a wide range of nucleophiles to introduce new functional groups with controlled stereochemistry.

The formation of halohydrins from alkenes typically proceeds via an anti-addition mechanism, meaning the halogen and hydroxyl groups add to opposite faces of the original double bond. wikipedia.orgpearson.commasterorganicchemistry.com This stereospecificity is crucial in chiral synthesis, as it allows for the direct installation of two functional groups with a predictable spatial relationship, thereby controlling the stereochemistry of the resulting product. fiveable.me

Key Transformations of Halohydrins:

Starting Material Reagent Product Reaction Type
Halohydrin Base (e.g., NaOH) Epoxide Intramolecular Williamson Ether Synthesis (SN2)

Importance of Enantiopure Bromoethanols as Chiral Building Blocks

In modern chemistry, particularly for pharmaceutical applications, the synthesis of single-enantiomer drugs is paramount. This is because different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. enamine.net Enantiopure compounds—samples containing only one of two possible enantiomers—are therefore highly sought after.

Chiral building blocks are enantiomerically pure molecules that serve as starting materials for the synthesis of more complex chiral targets. abcr.comsoton.ac.uk Using these pre-made chiral fragments simplifies the synthetic route and avoids the often difficult and costly process of separating enantiomers at a later stage. Bromoethanols, as a subclass of halohydrins, are particularly effective chiral building blocks due to their dual functionality. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the hydroxyl group can be used for ether or ester formation, or as a directing group in subsequent reactions. The development of methods to produce such enantiopure building blocks, whether through asymmetric synthesis, enzymatic resolution, or sourcing from the natural "chiral pool," is a significant area of research. enamine.netabcr.com

Structural Context and Stereochemical Relevance of the (1S)-2-bromo-1-(2-methoxyphenyl)ethan-1-ol Moiety

The structure of this compound contains several features that define its chemical identity and potential synthetic utility.

The Bromoethanol Core: The molecule is built on a 2-bromoethanol backbone, providing the characteristic reactivity of a halohydrin, including the potential for epoxide formation.

The (1S) Stereocenter: The designation "(1S)" refers to the absolute configuration at the first carbon atom (the one bearing the hydroxyl and phenyl groups) according to the Cahn-Ingold-Prelog priority rules. This single, defined stereocenter makes the molecule enantiopure and a valuable tool for transferring chirality into a new, more complex structure.

The 2-Methoxyphenyl Group: The presence of a methoxy (B1213986) group at the ortho position of the phenyl ring introduces specific electronic and steric effects. Electronically, the methoxy group is electron-donating, which can influence the reactivity of the aromatic ring and the benzylic carbon. Sterically, its proximity to the chiral center can influence the conformational preferences of the molecule and potentially direct the approach of reagents in subsequent reactions, a concept known as substrate control.

These features combine to make this compound a well-defined chiral building block. Its specific stereochemistry is fixed, and its functional groups offer predictable pathways for further synthetic elaboration.

Properties of this compound:

Property Value
Molecular Formula C₉H₁₁BrO₂
Molecular Weight 231.09 g/mol
Chiral Center C1 (S-configuration)
Key Functional Groups Hydroxyl (-OH), Bromo (-Br), Methoxy (-OCH₃), Phenyl

| Classification | Chiral Aromatic Bromohydrin |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

(1S)-2-bromo-1-(2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11BrO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,6H2,1H3/t8-/m1/s1

InChI Key

FROJNSZKFGHHNR-MRVPVSSYSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@@H](CBr)O

Canonical SMILES

COC1=CC=CC=C1C(CBr)O

Origin of Product

United States

Stereochemical Analysis and Determination of 1s 2 Bromo 1 2 Methoxyphenyl Ethan 1 Ol

Methods for Absolute Configuration Assignment

The absolute configuration of a chiral center, designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules, can be unequivocally determined through various experimental methods. These techniques provide detailed structural information, allowing for the precise mapping of the spatial orientation of substituents around the stereogenic carbon atom.

While standard spectroscopic methods like NMR and IR are invaluable for elucidating the connectivity of a molecule, specialized chiroptical techniques are required to assess chiral purity. These methods are sensitive to the differential interaction of chiral molecules with polarized light.

Chiroptical Spectroscopy:

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to help assign the absolute configuration of a molecule by comparing it to known standards or by applying empirical rules such as the Octant Rule for ketones.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), provides a fingerprint of the molecule's stereochemistry.

In a hypothetical scenario, the evaluation of the chiral purity of (1S)-2-bromo-1-(2-methoxyphenyl)ethan-1-ol using CD spectroscopy might yield the following illustrative data:

Table 1: Illustrative Circular Dichroism Data for this compound
Wavelength (nm)Molar Ellipticity [θ] (deg cm²/dmol)Assignment
275+5000π → π* transition of the phenyl ring
220-8000n → σ* transition

NMR Spectroscopy with Chiral Auxiliaries:

The use of chiral derivatizing agents or chiral solvating agents in conjunction with high-resolution NMR spectroscopy can also be a powerful tool for determining enantiomeric purity. For instance, the reaction of this compound with a chiral acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), would produce diastereomeric esters. The distinct chemical shifts of specific protons in the ¹H NMR spectra of these diastereomers would allow for the quantification of each enantiomer.

The most unambiguous method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. escholarship.org This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact placement of each atom in space. escholarship.org To facilitate the formation of high-quality crystals suitable for X-ray diffraction, it is often necessary to derivatize the molecule of interest.

For this compound, a suitable crystalline derivative could be prepared by esterification with a heavy-atom-containing carboxylic acid, such as p-bromobenzoic acid. The presence of the heavy bromine atom in the derivative enhances the anomalous dispersion effects, which are crucial for the reliable determination of the absolute configuration. escholarship.org

A hypothetical crystallographic analysis of such a derivative would yield a set of data similar to that presented in the following table:

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 8.5 Å, b = 12.3 Å, c = 15.1 Å
Flack Parameter0.02(3)

A Flack parameter close to zero for the (S) configuration would provide strong evidence for the assignment of the absolute stereochemistry as (1S).

Enantiomeric Excess Determination Techniques

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. masterorganicchemistry.com The determination of enantiomeric excess is crucial in many applications, as the biological activity of enantiomers can differ significantly.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used and reliable method for determining the enantiomeric excess of a compound. researchgate.net This technique involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. By comparing the retention times and peak areas of the sample to those of known standards, the relative amounts of each enantiomer can be accurately determined.

For the analysis of this compound, a variety of commercially available chiral columns could be screened to achieve optimal separation. A hypothetical HPLC analysis might produce the following results:

Table 3: Illustrative Chiral HPLC Data for the Determination of Enantiomeric Excess
EnantiomerRetention Time (min)Peak AreaPercentage (%)
(1R)-enantiomer10.55002.5
(1S)-enantiomer12.81950097.5

From this illustrative data, the enantiomeric excess would be calculated as: ee (%) = [(Area of S - Area of R) / (Area of S + Area of R)] x 100 = 95%

Stereochemical Purity and Stability Studies

The stereochemical purity of a chiral compound refers to the extent to which it consists of a single stereoisomer. High stereochemical purity is often a critical requirement, particularly for pharmaceutical compounds.

The stability of the stereocenter in this compound under various conditions (e.g., pH, temperature, solvent) is an important consideration. Processes such as racemization, where the stereocenter inverts to form a mixture of enantiomers, can compromise the stereochemical integrity of the compound. Stability studies would involve subjecting the compound to stress conditions and monitoring its enantiomeric excess over time using techniques like chiral HPLC. These studies are essential to establish the appropriate storage and handling conditions to maintain the stereochemical purity of the compound.

Mechanistic Investigations of Reactions Involving 1s 2 Bromo 1 2 Methoxyphenyl Ethan 1 Ol

Reaction Kinetics and Thermodynamics in Asymmetric Synthesis Pathways

While specific kinetic and thermodynamic data for (1S)-2-bromo-1-(2-methoxyphenyl)ethan-1-ol are not extensively detailed in available literature, the principles governing its reactions can be understood by examining analogous systems. The kinetic resolution of racemic haloalcohols is a key strategy for producing enantiomerically pure compounds. These reactions, often catalyzed by enzymes like lipases or dehalogenases, rely on the differential reaction rates of the two enantiomers.

In a typical enzymatic kinetic resolution, one enantiomer of the racemic mixture reacts significantly faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting one. The efficiency of such a resolution is described by the enantiomeric ratio (E), which is a function of the catalytic rate constants (k_cat) and Michaelis constants (K_m) for each enantiomer.

For instance, studies on similar aromatic halohydrins have demonstrated that enzymes exhibit high enantiopreference. The kinetic parameters for the enzymatic conversion of a model aromatic halohydrin, p-nitro-2-bromo-1-phenylethanol (PNSHH), by the halohydrin dehalogenase HheC, illustrate this principle.

Table 1: Steady-State Kinetic Parameters for HheC with PNSHH Enantiomers

Enantiomer k_cat (s⁻¹) K_m (mM) k_cat/K_m (s⁻¹mM⁻¹)
(R)-PNSHH 22 0.009 2444
(S)-PNSHH 7 0.4 17.5

Data sourced from a study on p-nitro-2-bromo-1-phenylethanol, a model substrate analogous to the title compound.

Elucidation of Enzyme Catalytic Mechanisms, Particularly Halohydrin Dehalogenases

Halohydrin dehalogenases (HHDHs) are a family of enzymes that catalyze the intramolecular nucleophilic displacement of a halogen by a vicinal hydroxyl group in halohydrins, yielding an epoxide. These enzymes are pivotal in the synthesis of chiral epoxides and β-substituted alcohols. The catalytic mechanism of HHDHs does not involve the formation of a covalent enzyme-substrate intermediate, which distinguishes them from many hydrolytic dehalogenases.

The catalytic site of HHDHs typically contains a conserved triad (B1167595) of amino acid residues—serine, tyrosine, and arginine—that are essential for catalysis. The proposed mechanism proceeds as follows:

Substrate Binding: The halohydrin substrate, such as this compound, binds to the active site. The serine residue helps to correctly position the substrate's hydroxyl group through hydrogen bonding.

Deprotonation: The tyrosine residue, acting as a catalytic base, abstracts a proton from the hydroxyl group of the halohydrin. The basicity of this tyrosine is enhanced by a nearby arginine residue, which lowers its pKa.

Nucleophilic Attack: The resulting alkoxide ion performs an intramolecular nucleophilic attack (SN2) on the adjacent carbon atom bearing the bromine atom.

Epoxide Formation and Halide Release: This attack displaces the bromide ion and leads to the formation of a chiral epoxide ring. The enzyme follows an ordered Uni Bi kinetic mechanism, where the halide ion is the first product to be released from the active site, followed by the epoxide.

Kinetic analyses on model substrates reveal that a product release step can be rate-limiting for the preferred enantiomer, whereas for the less-favored enantiomer, the chemical conversion step itself is slower. This difference in rate-limiting steps is a key factor contributing to the high enantioselectivity of the enzyme.

Understanding Asymmetric Induction in Chiral Catalytic Systems

Asymmetric induction is the process by which a chiral entity—be it a catalyst, reagent, or solvent—influences the formation of a specific stereoisomer of a product. In reactions involving this compound, either as a reactant or a product, the principles of asymmetric induction are fundamental.

Enzymatic systems, like the halohydrin dehalogenases discussed above, achieve near-perfect asymmetric induction through the highly structured chiral environment of their active sites. The precise positioning of the substrate by specific amino acid residues ensures that the reaction proceeds through a low-energy transition state for one enantiomer, while the transition state for the other enantiomer is significantly higher in energy.

In non-enzymatic chiral catalytic systems, asymmetric induction is often achieved through the formation of diastereomeric transition states. A chiral catalyst, such as a metal complex with a chiral ligand, coordinates with the substrate. The steric and electronic properties of the chiral ligand create a biased environment, favoring one reaction pathway over another, leading to an excess of one enantiomer in the product. While specific studies detailing the use of this compound to probe these mechanisms are scarce, its structure is well-suited for such investigations in reactions like asymmetric epoxidation or kinetic resolution.

Computational Chemistry in Reaction Mechanism Studies

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental methods alone.

For reactions involving halohydrins, computational methods such as Density Functional Theory (DFT) can be used to model the reaction pathway. This involves locating the transition state (TS) structures and calculating their energies to determine the activation energy barrier. For the intramolecular epoxide formation from this compound, a transition state analysis would model the concerted process of O-C bond formation and C-Br bond cleavage.

The energy profile of the reaction can be mapped, showing the relative energies of the reactants, transition state, intermediates (if any), and products. In enzyme-catalyzed reactions, these calculations can be extended to include the key residues of the active site to understand how the enzyme stabilizes the transition state and lowers the activation energy. For example, calculations would show how the tyrosine and serine residues in an HHDH active site stabilize the developing negative charge on the oxygen atom during the deprotonation and nucleophilic attack steps.

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into substrate binding, conformational changes, and solvent effects. An MD simulation of this compound within the active site of a halohydrin dehalogenase could reveal the key intermolecular interactions responsible for substrate recognition and enantioselectivity.

These simulations can map the conformational landscape of the substrate within the binding pocket, identifying the most stable binding poses that lead to a productive reaction. By comparing the binding modes and dynamics of the (1S) and (1R) enantiomers, researchers can gain a deeper understanding of why the enzyme shows a preference for one over the other. Such analyses can highlight subtle differences in hydrogen bonding or steric hindrance that dictate the catalytic efficiency and selectivity of the enzyme.

Application of 1s 2 Bromo 1 2 Methoxyphenyl Ethan 1 Ol As a Chiral Synthon

Precursor in the Synthesis of Biologically Active Molecules

The inherent chirality and functional group handles of (1S)-2-bromo-1-(2-methoxyphenyl)ethan-1-ol make it an ideal starting material for the synthesis of molecules with potential therapeutic applications. Its ability to undergo a range of chemical modifications allows for the generation of diverse molecular scaffolds, which are essential for drug discovery and development.

The hydroxyl and bromo functionalities of this compound serve as key points for derivatization, enabling the creation of a multitude of chemical structures. Nucleophilic substitution of the bromide is a common strategy to introduce various functional groups. For instance, reaction with amines can lead to the formation of chiral amino alcohols, a prevalent motif in many pharmaceutical agents.

NucleophileProduct TypePotential Scaffold
Primary AminesChiral 1,2-Amino Alcoholsβ-Adrenergic Agonists/Antagonists
Secondary AminesChiral 1,2-Amino AlcoholsAntidepressants, Antipsychotics
AzideChiral Azido AlcoholsPrecursors to Amino Alcohols, Triazoles
ThiolsChiral ThioalcoholsEnzyme Inhibitors

These derivatization reactions are often highly stereospecific, proceeding with inversion of configuration at the carbon bearing the bromine atom, thus preserving the enantiomeric purity of the starting material in the final product.

The utility of this compound is exemplified in the synthesis of key pharmaceutical intermediates. One notable application is in the asymmetric synthesis of precursors to morpholine-containing drugs. For example, the synthesis of the antidepressant drug Reboxetine, which features a chiral 2-substituted morpholine ring, can be envisioned starting from a chiral bromohydrin like this compound. The synthesis would involve the intramolecular cyclization of an amino alcohol derived from the bromohydrin.

A plausible synthetic route involves the reaction of this compound with a suitable protected amino nucleophile, followed by deprotection and base-mediated cyclization to form the chiral morpholine ring. This approach highlights the importance of the bromohydrin as a stereodefined precursor for constructing the core of such therapeutic agents.

Chiral Building Block in Advanced Organic Transformations

Beyond its direct application in the synthesis of pharmaceutical intermediates, this compound serves as a versatile building block for more complex and advanced organic transformations, enabling the construction of a variety of chiral molecules.

The synthesis of chiral heterocyclic compounds is a significant area of organic chemistry, and this compound is a valuable starting material for this purpose. As mentioned, the synthesis of chiral morpholines is a key application. The general strategy involves the conversion of the bromohydrin to an amino alcohol, which then undergoes intramolecular cyclization to form the morpholine ring. This transformation can be achieved under various conditions, often with high stereocontrol.

HeterocycleSynthetic StrategyKey Transformation
MorpholinesIntramolecular cyclization of a derived amino alcoholNucleophilic substitution of bromide with an amine, followed by intramolecular Williamson ether synthesis
AziridinesIntramolecular cyclization of a derived amino alcoholIntramolecular nucleophilic substitution of bromide by the amino group
OxazolidinonesReaction with isocyanates or phosgene derivativesCyclization involving both the hydroxyl and a derived amino group

The development of catalytic enantioselective methods for the construction of morpholines further underscores the importance of chiral synthons like this compound rsc.orgsemanticscholar.orgrsc.org.

The vicinal arrangement of the bromo and hydroxyl groups in this compound provides facile access to other important chiral building blocks, namely enantiopure β-substituted alcohols and epoxides.

Treatment of the bromohydrin with a base, such as sodium hydride or potassium carbonate, readily affords the corresponding chiral epoxide through an intramolecular Williamson ether synthesis. This reaction proceeds with inversion of configuration at the carbon that was attached to the bromine, resulting in a stereospecific transformation. The resulting (S)-2-(2-methoxyphenyl)oxirane is a valuable intermediate that can undergo ring-opening reactions with a wide range of nucleophiles to yield a variety of enantiopure β-substituted alcohols.

Furthermore, the bromide in the starting material can be directly displaced by various nucleophiles to generate a library of β-substituted alcohols, with the stereochemistry at the newly formed stereocenter being controlled by the SN2 reaction mechanism.

TransformationReagentsProduct
EpoxidationBase (e.g., NaH, K2CO3)(S)-2-(2-methoxyphenyl)oxirane
Nucleophilic SubstitutionNu- (e.g., R2NH, RS-, N3-)(1S,2R)-2-Nu-1-(2-methoxyphenyl)ethan-1-ol

Synthetic Utility in Multi-Step Asymmetric Total Synthesis

The application of chiral building blocks is paramount in the total synthesis of complex natural products. While specific total syntheses employing this compound are not extensively documented in readily available literature, its potential as a key starting material is evident. Chiral bromohydrins of similar structural motifs have been utilized in the synthesis of natural products. For instance, an enantioenriched bromohydrin was a key intermediate in the asymmetric total synthesis of (–)-chelonin A thieme-connect.com.

The strategic use of this compound in a multi-step synthesis would allow for the early introduction of a key stereocenter, which can then be elaborated through a series of stereocontrolled reactions. The 2-methoxyphenyl group can also participate in various transformations, such as ortho-lithiation, to introduce further complexity into the molecule. The ability to generate diverse functionalities and build upon the chiral scaffold of this bromohydrin makes it a highly attractive, though currently underutilized, synthon for the ambitious goal of total synthesis.

Computational Studies and Molecular Modeling of 1s 2 Bromo 1 2 Methoxyphenyl Ethan 1 Ol and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules. northwestern.eduwikipedia.org These calculations provide fundamental information about electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's reactivity.

Detailed research findings from quantum chemical calculations would typically involve the use of methods like Density Functional Theory (DFT) to analyze the electronic properties of (1S)-2-bromo-1-(2-methoxyphenyl)ethan-1-ol. Such studies would elucidate the impact of the methoxy (B1213986) and bromo substituents on the electron density of the aromatic ring and the stereogenic center. Key parameters that would be calculated include molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges.

The MEP map would visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The energies of the HOMO and LUMO are crucial for predicting reactivity; a smaller HOMO-LUMO gap generally suggests higher reactivity. Atomic charge calculations would quantify the partial charges on each atom, offering insights into polar interactions and the reactivity of specific sites. For instance, the electrophilicity of the carbon atom bearing the bromine and the nucleophilicity of the hydroxyl group would be of particular interest.

Table 1: Hypothetical Calculated Electronic Properties of this compound using DFT

PropertyCalculated ValueSignificance
Energy of HOMO-6.5 eVIndicates the electron-donating ability of the molecule.
Energy of LUMO-0.8 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.7 eVRelates to the chemical reactivity and stability of the molecule.
Dipole Moment2.1 DQuantifies the overall polarity of the molecule.

Note: The data in this table is illustrative and represents the type of information that would be generated from quantum chemical calculations.

Molecular Docking and Dynamics for Enzyme-Substrate and Ligand-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or an enzyme. nih.govnih.gov This is particularly relevant for understanding the potential biological activity of this compound, for example, as an inhibitor or a substrate for an enzyme. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the active site of the protein and scoring them based on their binding affinity.

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. researchgate.netnih.gov MD simulations provide a more realistic representation of the interactions by accounting for the flexibility of both the ligand and the protein. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. They can also provide insights into the conformational changes that may occur upon ligand binding.

For this compound, docking and MD studies could be used to investigate its interaction with a target enzyme, for instance, a dehydrogenase or a halogenase. The results would help in understanding the molecular basis of its potential biological activity and could guide the design of more potent analogs.

Table 2: Illustrative Molecular Docking and Dynamics Results for this compound with a Hypothetical Enzyme

ParameterResultInterpretation
Docking Score-7.2 kcal/molPredicts a favorable binding affinity of the compound to the enzyme's active site.
Key Interacting ResiduesTyr82, Ser120, Phe250Identifies the amino acid residues in the active site that are crucial for binding.
Dominant Interaction TypesHydrogen bonding, hydrophobic interactionsElucidates the nature of the forces stabilizing the enzyme-substrate complex.
RMSD of Ligand (MD)1.5 ÅIndicates the stability of the ligand's binding pose within the active site during the simulation.

Note: The data in this table is illustrative and represents the type of information that would be generated from molecular docking and dynamics studies.

Prediction of Stereoselectivity in Catalytic and Biocatalytic Reactions

Computational methods are powerful tools for predicting the stereochemical outcome of asymmetric reactions. nd.edubris.ac.uk For a chiral molecule like this compound, understanding the factors that control stereoselectivity in its synthesis or its reactions is of paramount importance.

In the context of its synthesis, for example, via the asymmetric reduction of the corresponding ketone, quantum chemical calculations can be used to model the transition states leading to the (S) and (R) enantiomers. By comparing the energies of these transition states, the enantiomeric excess (ee) of the reaction can be predicted. This approach allows for the rational design of catalysts and the optimization of reaction conditions to achieve high stereoselectivity.

Similarly, in biocatalytic reactions involving this alcohol, computational modeling can be used to understand the origin of enzyme stereoselectivity. By docking both enantiomers of a substrate into the enzyme's active site and performing MD simulations, the binding modes and interactions that favor the reaction of one enantiomer over the other can be identified. This knowledge is crucial for enzyme engineering efforts aimed at improving or inverting stereoselectivity.

Conformational Analysis and Stereoisomeric Stability

The three-dimensional structure of a molecule, including the relative arrangement of its atoms in space (conformation), plays a crucial role in its physical and chemical properties. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. imperial.ac.ukscribd.com

For this compound, rotation around the C-C single bond between the chiral center and the bromomethyl group gives rise to different staggered and eclipsed conformations. Computational methods, such as molecular mechanics or quantum chemical calculations, can be used to calculate the potential energy surface for this rotation. This analysis would reveal the most stable conformers and the energy barriers between them. The stability of different conformers is influenced by a combination of steric and stereoelectronic effects. For instance, intramolecular hydrogen bonding between the hydroxyl group and the bromine atom or the methoxy group could stabilize certain conformations.

Furthermore, computational studies can be used to assess the relative stability of the (1S) and (1R) enantiomers. While enantiomers have identical energies in an achiral environment, their interaction with other chiral molecules, such as enzymes, will be different. Understanding the conformational preferences and stability of each enantiomer is essential for rationalizing their different biological activities.

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